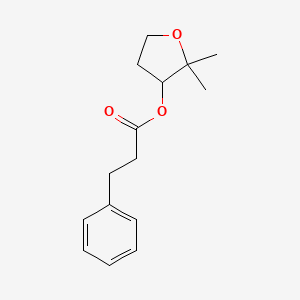

Benzenepropanoic acid, tetrahydro-2,2-dimethyl-3-furanyl ester

Description

Properties

CAS No. |

652161-30-3 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(2,2-dimethyloxolan-3-yl) 3-phenylpropanoate |

InChI |

InChI=1S/C15H20O3/c1-15(2)13(10-11-17-15)18-14(16)9-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |

InChI Key |

SRFVWNFFNWKCRR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CCO1)OC(=O)CCC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Detailed Synthesis Procedure

Based on the synthesis principles and analogous ester preparation methods, a representative procedure is as follows:

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Mixing Reactants | Combine benzenepropanoic acid and tetrahydro-2,2-dimethyl-3-furanol in a molar ratio close to 1:1.1 to ensure complete conversion of acid. |

| 2 | Catalyst Addition | Add catalytic amount (typically 0.1-1% w/w) of acid catalyst such as sulfuric acid or p-toluenesulfonic acid. |

| 3 | Heating and Reflux | Heat the mixture to 80-110°C under reflux with stirring for 4-12 hours. Water formed during esterification is removed continuously (e.g., using a Dean-Stark apparatus) to shift equilibrium. |

| 4 | Reaction Monitoring | Monitor reaction progress by TLC or GC-MS to confirm ester formation and consumption of starting acid. |

| 5 | Quenching and Workup | Cool the reaction mixture, neutralize residual acid with sodium bicarbonate solution, and extract the organic layer with an appropriate solvent (e.g., ethyl acetate). |

| 6 | Purification | Dry organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or vacuum distillation. |

Research Findings and Optimization

Yield and Purity: Literature and industrial data suggest that yields of 80-95% are achievable with optimized reaction conditions. Purity levels exceeding 98% can be obtained after chromatographic purification.

Catalyst Variations: Use of solid acid catalysts or enzyme-catalyzed esterification (lipases) has been explored to improve selectivity and reduce environmental impact, though these methods require further development for industrial scale.

Side Reactions: Minimal side reactions occur under controlled conditions; however, prolonged heating or excess acid can lead to degradation of the tetrahydrofuran ring or polymerization.

Industrial Considerations: Continuous removal of water and use of azeotropic distillation enhance reaction efficiency. Solvent choice impacts reaction rate and ease of purification.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Molar ratio (acid:alcohol) | 1:1 to 1:1.2 | Slight excess alcohol to drive reaction |

| Catalyst type | Sulfuric acid, p-toluenesulfonic acid, acid resins | Acid catalyst essential for esterification |

| Catalyst amount | 0.1–1% w/w | Optimized to balance rate and side reactions |

| Temperature | 80–110°C | Reflux conditions to maintain reaction |

| Reaction time | 4–12 hours | Monitored by analytical methods |

| Water removal method | Dean-Stark apparatus or azeotropic distillation | Drives equilibrium toward ester formation |

| Purification method | Extraction, drying, chromatography, distillation | Ensures high purity product |

| Yield | 80–95% | Dependent on reaction control |

Related Patent Insights

While direct patents on Benzenepropanoic acid, tetrahydro-2,2-dimethyl-3-furanyl ester are limited, related ester synthesis patents (e.g., EP0095794B1) describe esterification strategies involving structurally similar cyclopropane and furan derivatives. These patents emphasize:

The importance of controlling stereochemistry and side chain structure during ester formation.

The use of base addition sequences to facilitate condensation reactions.

Industrially favorable methods avoiding hazardous ozonolysis steps.

These insights support the esterification approach as the preferred method for preparing esters like this compound.

Scientific Research Applications

Industrial Applications

1. Antioxidant in Plastics

- Benzenepropanoic acid, tetrahydro-2,2-dimethyl-3-furanyl ester is primarily utilized as an antioxidant in plastic manufacturing. It helps to prevent oxidative degradation during processing and storage.

- End Uses :

- Wire and cable insulation

- Film and sheet manufacture

- Automotive parts

| Application | Function |

|---|---|

| Wire Insulation | Prevents thermal degradation |

| Automotive Parts | Enhances durability and longevity |

| Film Manufacturing | Maintains clarity and strength |

2. Thermal Stabilizer

- This compound acts as a thermal stabilizer, protecting materials from heat-induced degradation. Its effectiveness is particularly noted in high-temperature applications.

Cosmetic Applications

1. Skin Care Formulations

- Recent studies have explored the use of this compound in cosmetic formulations due to its moisturizing properties.

- Case Study : A formulation study demonstrated that the inclusion of this ester improved the sensory attributes of creams, enhancing skin hydration and texture.

| Ingredient | Effect on Formulation |

|---|---|

| Soy Lecithin | Improves consistency and moisturizing effect |

| Phytantriol | Enhances hydration and skin feel |

Environmental Considerations

The Government of Canada assessed this compound for its environmental impact. The assessment concluded that while the compound can persist in the environment, it is not expected to bioaccumulate significantly or pose a risk to human health at current exposure levels .

Mechanism of Action

The mechanism of action of 2,2-Dimethyltetrahydrofuran-3-yl 3-phenylpropanoate largely depends on its application. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing the active phenylpropanoic acid moiety. This moiety can then interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The tetrahydrofuran ring may also contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzenepropanoic Acid Derivatives

Structural Differences and Implications

Ester Group Variations: The target compound’s tetrahydrofuranyl ester introduces a cyclic ether moiety, which may enhance metabolic stability compared to linear alkyl esters (e.g., methyl or ethyl esters) . In contrast, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-methyl ester (from S. glauca) contains bulky tert-butyl groups and a phenolic hydroxyl group, which likely contribute to its antioxidant properties .

Functional Group Modifications: The tert-butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate features an amino group and a trifluoromethylbenzyl substituent. The β-methyl-methyl ester (3461-39-0) lacks heterocyclic components but includes a β-methyl group, which could sterically hinder ester hydrolysis compared to the target compound .

Compounds with amino groups (e.g., 945451-05-8) may exhibit enhanced interaction with biological targets, such as enzymes or receptors, compared to the non-polar tetrahydrofuranyl ester .

Physicochemical Properties

- Lipophilicity : The tetrahydrofuranyl ester in the target compound likely increases lipophilicity compared to simple methyl esters (e.g., 3461-39-0) but less so than tert-butyl-substituted analogs .

- Stability : Cyclic ethers like tetrahydrofuran are generally resistant to hydrolysis under mild conditions, suggesting the target compound may exhibit greater stability in aqueous environments than esters with electron-withdrawing groups (e.g., trifluoromethyl) .

Biological Activity

Benzenepropanoic acid, tetrahydro-2,2-dimethyl-3-furanyl ester (commonly referred to as THDFE) is a compound of interest due to its unique structural characteristics and potential biological activities. This article provides an overview of the compound's biological activity based on recent research findings, case studies, and comparative data.

Chemical Structure and Properties

THDFE has the molecular formula and a molecular weight of approximately 248.32 g/mol. Its structure features a benzene ring attached to a propanoic acid moiety, which is esterified with a tetrahydro-2,2-dimethyl-3-furanyl group. This combination of aromatic and aliphatic components may contribute to its biological properties.

Biological Activity Overview

The biological activity of THDFE can be categorized into several areas:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, furan derivatives have been noted for their effectiveness against various bacterial strains .

- Anti-inflammatory Effects : Research indicates that certain esters derived from propanoic acid can exhibit anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines.

- Antioxidant Potential : The presence of furan rings in compounds often correlates with antioxidant activity. THDFE may scavenge free radicals, thereby protecting cells from oxidative stress .

Comparative Analysis with Related Compounds

To better understand the potential of THDFE, it is beneficial to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzenepropanoic acid, 3-amino-, ethyl ester | Contains an amino group; potential for different biological activity | |

| Benzenepropanoic acid, tetrahydro-3-methyl-3-furanyl ester | Similar furan structure but different methyl positioning | |

| Methacrylic acid, tetrahydrofurfuryl methyl ester | Related furan derivative; used in polymer synthesis |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of various furan derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to THDFE showed significant inhibition zones, suggesting potential therapeutic applications .

- Anti-inflammatory Mechanisms : In vitro studies demonstrated that THDFE could inhibit the production of nitric oxide in macrophages stimulated by lipopolysaccharides (LPS). This suggests that THDFE may modulate inflammatory responses through the NF-kB signaling pathway .

- Oxidative Stress Reduction : A recent investigation into the antioxidant properties of furan derivatives revealed that THDFE exhibited significant radical-scavenging activity in DPPH assays, indicating its potential as a natural antioxidant agent.

Q & A

Q. What in silico tools predict the metabolic fate of this ester in biological systems?

- Methodology :

- Software : Simulate Phase I/II metabolism with Meteor (Lhasa Ltd) or ADMET Predictor.

- In Vitro Validation : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Cross-reference with CYP450 inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.